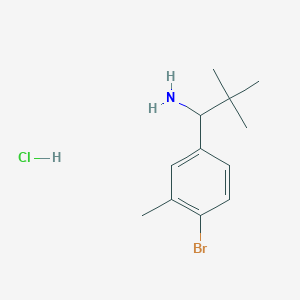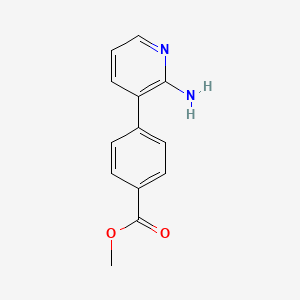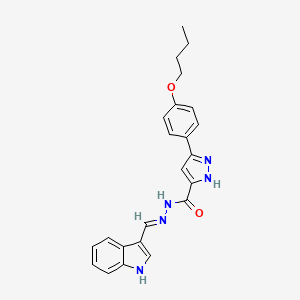![molecular formula C15H14ClN5O2 B2884081 4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide CAS No. 899996-12-4](/img/structure/B2884081.png)
4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazolo[3,4-d]pyrimidine derivative that has been shown to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
Researchers have synthesized new derivatives of pyrazolo[3,4-d]pyrimidine, including compounds structurally related to 4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide, exploring their antimicrobial potential. For instance, Farag et al. (2009) reported the synthesis of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives pendant to a pyrimidine ring, showing moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).
Heterocyclic Synthesis for Anticancer and Anti-Inflammatory Applications
Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their anticancer and anti-inflammatory activities. For example, Rahmouni et al. (2016) developed novel pyrazolopyrimidines derivatives showing promising results as anticancer and anti-5-lipoxygenase agents, indicating the potential of such compounds in medicinal chemistry (Rahmouni et al., 2016).
Catalytic Applications and Chemical Transformations
The utility of pyrazolo[3,4-d]pyrimidine derivatives in chemical synthesis has been explored through their involvement in catalytic actions and nucleophilic substitutions. Miyashita et al. (1990) demonstrated the aroylation of 4-chloro-1H-pyrazolo[3,4-d]pyrimidines catalyzed by 1,3-dimethylbenzimidazolium iodide, showcasing the compound's utility in organic synthesis (Miyashita, Matsuda, Iijima, & Higashino, 1990).
Antiproliferative and Proapoptotic Agents
Pyrazolo[3,4-d]pyrimidines have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis, particularly through the inhibition of c-Src phosphorylation. Carraro et al. (2006) synthesized new pyrazolo[3,4-d]pyrimidine derivatives, finding several to be effective antiproliferative agents and inhibitors of Src phosphorylation, highlighting their potential in cancer therapy (Carraro et al., 2006).
Insecticidal and Herbicidal Activities
Compounds structurally similar to 4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide have been evaluated for their potential use as insecticides and herbicides. Luo et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine-4-one derivatives, demonstrating good inhibition activities against certain plants and insects, suggesting applications in agriculture (Luo, Zhao, Zheng, & Wang, 2017).
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2 by fitting into its active site through essential hydrogen bonding with Leu83 . This interaction inhibits the enzymatic activity of CDK2, thereby preventing the phosphorylation of key components for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from G1 phase to S phase . This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound exerts significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells . The compound’s potent dual activity against the examined cell lines and CDK2 makes it a promising candidate for further investigations .
Eigenschaften
IUPAC Name |
4-chloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c16-8-4-7-13(22)19-20-10-17-14-12(15(20)23)9-18-21(14)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPPSSSIUSMIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883998.png)
![4-[butyl(ethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2884000.png)


![6-Thiaspiro[2.5]octan-1-ylmethanamine](/img/structure/B2884004.png)
![2-[2-(2-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B2884006.png)

![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2884009.png)
![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-morpholin-4-ylmethanone](/img/structure/B2884010.png)
![[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetic acid](/img/structure/B2884012.png)
![3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2884013.png)
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B2884017.png)

![Bicyclo[2.2.1]hept-5-en-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2884020.png)